molecular formula C18H19ClF2N4O3S B2903717 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1185098-10-5

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2903717
CAS No.: 1185098-10-5
M. Wt: 444.88
InChI Key: VVIBOGUCCMJHFH-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring, an isoxazole ring, and a morpholinopropyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the difluoro substituents. The isoxazole ring is then synthesized and attached to the benzo[d]thiazole core. Finally, the morpholinopropyl group is introduced, and the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The difluoro substituents on the benzo[d]thiazole ring can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the exact mechanism of action for this compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
  • N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride

Uniqueness

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is unique due to the presence of difluoro substituents on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. The combination of the benzo[d]thiazole and isoxazole rings, along with the morpholinopropyl group, provides a distinct chemical framework that may offer advantages in specific applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O3S.ClH/c19-12-10-13(20)16-15(11-12)28-18(22-16)24(17(25)14-2-3-21-27-14)5-1-4-23-6-8-26-9-7-23;/h2-3,10-11H,1,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIBOGUCCMJHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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